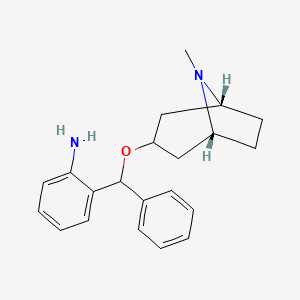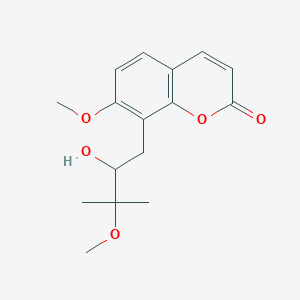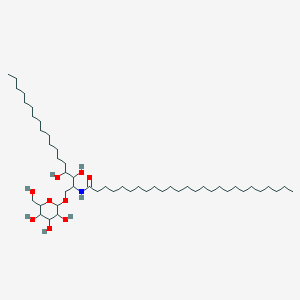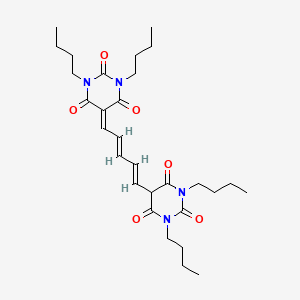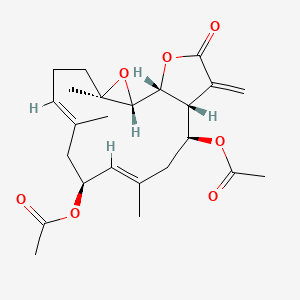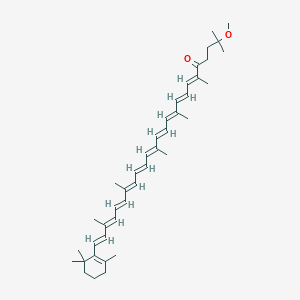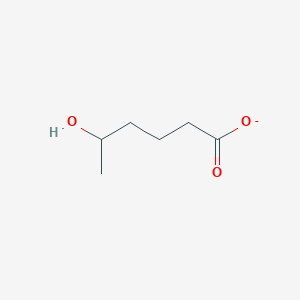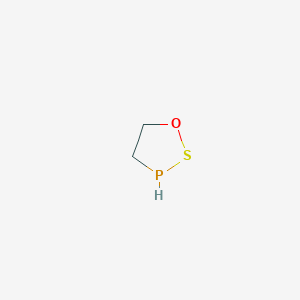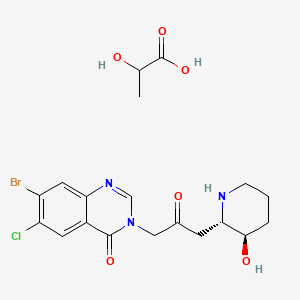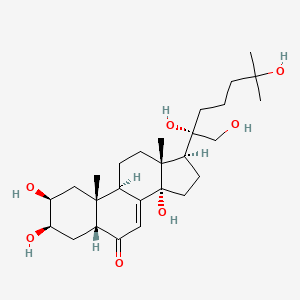
26-Hydroxyecdysone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26-Hydroxyecdysone is a steroid.
Applications De Recherche Scientifique
Hormonal Role in Insect Development
26-Hydroxyecdysone plays a significant role in the molting process of insects, particularly in the embryonated eggs of the tobacco hornworm, Manduca sexta. It accounts for a major portion of ecdysones during specific stages of embryonic development, contrasting its minor role in post-embryonic stages (Kaplanis et al., 1976). Further research confirmed its presence as the predominant ecdysteroid in both older and younger groups of embryonated eggs of the tobacco hornworm (Kaplanis et al., 1980).
Role in Insect Physiology
The ingestion of 20-hydroxyecdysone by silkworm larvae (Bombyx mori) and the pink bollworm (Pectinophora gossypiella) showed a range of effects, including death without moulting, inhibition in growth, and effects on moulting. This highlights its potential impact on insect physiology (Kubo et al., 1983).
Biodegradable Drug Delivery Systems
20-Hydroxyecdysone has been studied for its potential in biodegradable drug delivery systems. Specifically, its incorporation into poly(L-lactic) and poly(DL-lactic) acid devices demonstrated prolonged release and stability during heat treatment. These findings suggest applications in sustained drug delivery, particularly for agricultural animals (Dittrich et al., 2000).
Metabolism and Distribution in Insects
The metabolism and distribution of ecdysone, including 26-Hydroxyecdysone, have been studied in the pupal-adult development of Manduca sexta. This research provides insights into the roles of different ecdysteroids during insect development and their localization in specific tissues like the gut (Warren & Gilbert, 1986).
Role in Osteogenic Differentiation
In human periodontal ligament stem cells, 20-Hydroxyecdysone was found to induce osteogenic differentiation, stimulating cell proliferation and enhancing bone formation. This highlights its potential in regenerative therapies (Jian et al., 2013).
Propriétés
Numéro CAS |
52717-49-4 |
|---|---|
Nom du produit |
26-Hydroxyecdysone |
Formule moléculaire |
C27H44O7 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3R)-3,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-15(20(29)7-8-24(2,33)14-28)16-6-10-27(34)18-11-21(30)19-12-22(31)23(32)13-25(19,3)17(18)5-9-26(16,27)4/h11,15-17,19-20,22-23,28-29,31-34H,5-10,12-14H2,1-4H3/t15-,16+,17-,19-,20+,22+,23-,24?,25+,26+,27+/m0/s1 |
Clé InChI |
CHEZKCVMQIAGLX-PBUSDRRUSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(CO)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O |
SMILES canonique |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



